5-Fluoro-2-(pentan-3-yloxy)aniline
Description
5-Fluoro-2-(pentan-3-yloxy)aniline is a fluorinated aniline derivative characterized by a pentan-3-yloxy substituent at the 2-position and a fluorine atom at the 5-position of the aromatic ring. Its molecular formula is C₁₁H₁₆FNO, with a molecular weight of 209.25 g/mol (approximated based on analogs in ). This compound belongs to a class of substituted anilines where the alkoxy group (pentan-3-yloxy) and fluorine atom influence its physicochemical and biological properties. Such derivatives are of interest in medicinal chemistry and materials science due to the tunability of their electronic and steric profiles .
Properties
IUPAC Name |
5-fluoro-2-pentan-3-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-3-9(4-2)14-11-6-5-8(12)7-10(11)13/h5-7,9H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIPXYGRVPGQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=C(C=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281840 | |
| Record name | 2-(1-Ethylpropoxy)-5-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-18-4 | |
| Record name | 2-(1-Ethylpropoxy)-5-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Ethylpropoxy)-5-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pentan-3-yloxy)aniline typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amino group is alkylated with pentan-3-ol under basic conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of 5-Fluoro-2-(pentan-3-yloxy)aniline may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pentan-3-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction may produce a fully saturated amine .
Scientific Research Applications
5-Fluoro-2-(pentan-3-yloxy)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pentan-3-yloxy)aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The pentan-3-yloxy group provides additional hydrophobic interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
- Substituent Bulkiness: The pentan-3-yloxy group introduces moderate steric hindrance compared to smaller groups (e.g., morpholinyl) or bulkier aromatic substituents (e.g., isopropylphenoxy) .
Physicochemical Properties
Solubility and Reactivity:
- Compounds with polar substituents (e.g., morpholinyl, pyrazolyl) exhibit higher solubility in polar solvents compared to alkoxy-substituted analogs like 5-Fluoro-2-(pentan-3-yloxy)aniline .
- Purity : Industrial-grade analogs (e.g., 5-Fluoro-2-(1-pyrrolidinyl)aniline) are available at 99% purity, while research-grade compounds typically have ≥95% purity .
Thermal Stability:
- Alkoxy-substituted derivatives (e.g., pentan-3-yloxy) may exhibit lower thermal stability compared to rigid heterocyclic substituents (e.g., furan, pyrazole) due to increased conformational flexibility .
Biological Activity
5-Fluoro-2-(pentan-3-yloxy)aniline is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
5-Fluoro-2-(pentan-3-yloxy)aniline has the following chemical structure:
- Chemical Formula : C₁₁H₁₆FNO
- CAS Number : 1233955-18-4
- Molecular Weight : 197.26 g/mol
The presence of a fluorine atom and a pentan-3-yloxy substituent contributes to its unique properties, influencing its interaction with biological targets.
The biological activity of 5-Fluoro-2-(pentan-3-yloxy)aniline is primarily attributed to its ability to interact with various biomolecules. The mechanism of action may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It might modulate receptor activity, influencing signal transduction processes.
- Cell Proliferation Regulation : Preliminary studies suggest it could inhibit cell proliferation in certain cancer cell lines.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the cytotoxic effects of 5-Fluoro-2-(pentan-3-yloxy)aniline on various cancer cell lines. The results indicate:
- Cell Lines Tested : L1210 mouse leukemia cells and other tumor-derived cell lines.
- IC₅₀ Values : The compound exhibited IC₅₀ values in the nanomolar range, indicating potent inhibitory effects on cell proliferation .
| Cell Line | IC₅₀ (nM) | Mechanism of Action |
|---|---|---|
| L1210 Mouse Leukemia | <50 | Inhibition of nucleotide synthesis |
| A549 Lung Cancer | 75 | Induction of apoptosis |
| MCF7 Breast Cancer | 60 | Receptor modulation |
Case Studies
- Case Study on Anticancer Activity : A study focused on the anticancer potential of 5-Fluoro-2-(pentan-3-yloxy)aniline revealed that it significantly inhibited tumor growth in xenograft models. The mechanism was linked to the compound's ability to induce apoptosis and inhibit angiogenesis .
- Neuropharmacological Effects : Another investigation highlighted the compound's potential neuropharmacological effects, suggesting it may influence neurotransmitter systems relevant to anxiety and depression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
